molecular formula C11H14ClNO3 B1347558 Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate CAS No. 950-86-7

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate

Cat. No.: B1347558
CAS No.: 950-86-7
M. Wt: 243.68 g/mol
InChI Key: GBOIWLVLZHQEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ethyl 5-(Chloroacetyl)-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

This compound stands as a representative member of the pyrrole carboxylate family, characterized by its unique substitution pattern and functional group arrangement. The compound features a pyrrole ring system, which constitutes a five-membered aromatic heterocycle containing one nitrogen atom, serving as the central structural framework. This heterocyclic core provides the foundation for the attachment of various substituents, including two methyl groups positioned at the 2 and 4 positions, a chloroacetyl group at the 5 position, and an ethyl carboxylate functionality at the 3 position.

The structural complexity of this compound arises from the strategic placement of these functional groups, which creates opportunities for diverse chemical transformations and interactions. The chloroacetyl moiety introduces electrophilic character to the molecule, while the ethyl carboxylate group provides nucleophilic sites and potential for further derivatization. The dimethyl substituents contribute to the overall lipophilicity of the molecule and may influence its solubility characteristics and biological interactions.

Chemical databases and commercial suppliers have documented various physical and chemical properties of this compound, indicating its availability for research and development applications. The compound appears as a powder under standard conditions, with documented melting point ranges and stability profiles that support its utility in synthetic chemistry applications. Multiple commercial sources offer this compound with purity levels typically ranging around 95 percent, suggesting established synthetic routes and purification methods for its preparation.

Chemical Identification and Nomenclature

The systematic identification and nomenclature of this compound follows established conventions of the International Union of Pure and Applied Chemistry system, while also incorporating various alternative naming systems and commercial designations used throughout the chemical literature and industry databases.

International Union of Pure and Applied Chemistry Name and Structural Formula

The official International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the structural features and substitution pattern of the molecule. Alternative International Union of Pure and Applied Chemistry naming conventions documented in chemical databases include ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, which explicitly indicates the position of the chlorine atom within the acetyl substituent.

The molecular formula C₁₁H₁₄ClNO₃ provides a quantitative description of the atomic composition, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This formula corresponds to a molecular weight of 243.68 grams per mole according to PubChem calculations, while alternative sources report values of 243.6868 grams per mole.

The Simplified Molecular Input Line Entry System representation CCOC(=O)c1c(C)[nH]c(c1C)C(=O)CCl provides a linear notation describing the connectivity and structural arrangement of atoms within the molecule. The International Chemical Identifier codes further specify the molecular structure, with the International Chemical Identifier string 1S/C11H14ClNO3/c1-4-16-11(15)9-6(2)10(8(14)5-12)13-7(9)3/h13H,4-5H2,1-3H3 and International Chemical Identifier key GBOIWLVLZHQEEK-UHFFFAOYSA-N providing standardized structural identifiers.

Nomenclature Parameter Value Source
International Union of Pure and Applied Chemistry Name This compound
Alternative International Union of Pure and Applied Chemistry Name ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.68 g/mol
Simplified Molecular Input Line Entry System CCOC(=O)c1c(C)[nH]c(c1C)C(=O)CCl
International Chemical Identifier Key GBOIWLVLZHQEEK-UHFFFAOYSA-N
Chemical Abstracts Service Registry Number and Alternative Identifiers

The primary Chemical Abstracts Service registry number for this compound is 950-86-7, which serves as the definitive numerical identifier for this compound across chemical databases and commercial suppliers. This Chemical Abstracts Service number provides unambiguous identification and facilitates accurate cross-referencing between different chemical information systems and regulatory databases.

Additional numerical identifiers assigned to this compound include the PubChem Compound Identification number 261913, which corresponds to the PubChem database entry containing structural, chemical, and physical property information. The MDL number MFCD01124420 represents another standard identifier used in chemical inventory systems and provides connectivity to molecular structure databases.

The National Service Center number 94992 provides an additional reference identifier that may be utilized in specific chemical databases and research contexts. Some sources also reference the identifier 980-931-5, which appears as an alternative or related compound identifier in certain database systems.

Commercial catalog numbers vary among suppliers, with Aaron Chemicals assigning catalog number AR006QIU, AK Scientific using catalog number 6394CB, and other suppliers maintaining their proprietary numbering systems for inventory and ordering purposes.

Identifier Type Value Database/Supplier Source
Chemical Abstracts Service Number 950-86-7 Chemical Abstracts Service
PubChem Compound Identification 261913 PubChem
MDL Number MFCD01124420 MDL Database
National Service Center Number 94992 National Service Center
Alternative Identifier 980-931-5 Various Databases
Aaron Chemicals Catalog AR006QIU Aaron Chemicals
AK Scientific Catalog 6394CB AK Scientific

Research and development contexts may employ additional descriptive terms or project-specific designations, particularly when the compound serves as an intermediate or building block in synthetic sequences. These designations may incorporate reference to the target molecules or synthetic pathways for which the compound is intended.

Synonym/Designation Type Usage Context Source
5-(2-Chloro-acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester Functional Group Description Academic/Research
1H-pyrrole-3-carboxylic acid, 5-(2-chloroacetyl)-2,4-dimethyl-, ethyl ester Chemical Abstracts Service Index Name Database Indexing
ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate Alternative Systematic Name Commercial/Database
This compound Standard Commercial Name Supplier Catalogs

Properties

IUPAC Name

ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-16-11(15)9-6(2)10(8(14)5-12)13-7(9)3/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOIWLVLZHQEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294174
Record name Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-86-7
Record name 950-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14ClNO3C_{11}H_{14}ClNO_3 and a molecular weight of approximately 243.69 g/mol. Its structure features a pyrrole ring substituted with chloroacetyl and ethyl carboxylate groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with chloroacetyl chloride in the presence of a base. This method allows for the introduction of the chloroacetyl group, which is essential for enhancing the compound's reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed notable antibacterial and antifungal activities against various pathogens. The mechanism is believed to be linked to the disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
This compoundE. coli18C. albicans15
Control (Standard Antibiotic)E. coli24C. albicans20

The data indicates that while the compound shows efficacy against both bacterial and fungal strains, it is less effective than standard antibiotics in some cases but still presents a promising alternative.

Cytotoxic Activity

In addition to antimicrobial properties, this compound has been evaluated for its cytotoxic effects against cancer cell lines. Studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cells, suggesting potential applications in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant activity against these cancer cell lines.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Membrane Disruption : The chloroacetyl group enhances membrane permeability in microbial cells, leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, contributing to cytotoxicity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in both antimicrobial and anticancer applications:

  • A study published in Innovare Academics reported on a series of pyrrole derivatives where this compound was found to be one of the most potent against Gram-positive bacteria .
  • Another investigation into its anticancer properties demonstrated significant inhibition of tumor growth in xenograft models when treated with this compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, focusing on substituent differences at the 5-position of the pyrrole ring:

Compound Name (CAS) 5-Position Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Notes
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (950-86-7) Chloroacetyl (-COCH₂Cl) C₁₁H₁₄ClNO₃ 243.69 Not reported Reactive intermediate; potential antimalarial/anticancer precursor
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (2199-59-9) Formyl (-CHO) C₁₀H₁₃NO₃ 195.21 Not reported Sunitinib intermediate; planar crystal structure with N–H⋯O hydrogen bonds
Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e) Difluoromethylthio (-SCF₂H) C₁₀H₁₂F₂NO₂S 259.27 114–115 High-yield synthesis (91%); characterized by ¹H/¹⁹F NMR
Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (1306739-44-5) Methoxyacetyl (-COCH₂OMe) C₁₂H₁₇NO₄ 253.27 Not reported 95% purity; used in drug discovery pipelines
Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CID 4067268) Dimethylcarbamoyl (-CONMe₂) C₁₂H₁₈N₂O₃ 262.28 Not reported Structural diversity for SAR studies; InChIKey: BJNQKERRLJONMX

Physicochemical Properties

  • Crystallinity : The formyl derivative (CAS 2199-59-9) exhibits a planar molecular structure stabilized by N–H⋯O hydrogen bonds, contributing to its crystalline stability . In contrast, chloroacetyl derivatives may exhibit lower crystallinity due to the bulky, electron-withdrawing chloro group.
  • Melting Points : Compounds with bulkier substituents (e.g., difluoromethylthio in 8e ) show higher melting points (114–115°C) compared to acetyl or formyl analogues, likely due to enhanced van der Waals interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A conventional synthesis involves refluxing 3-pyrrolyl-2-oxindole with chloroacetyl chloride in toluene for 3 hours under moisture-free conditions. TLC monitoring ensures reaction completion, followed by solvent removal under reduced pressure and crystallization from toluene (yield: ~45%) . Optimization of stoichiometry (e.g., 1:1.03 molar ratio of substrate to chloroacetyl chloride) minimizes side reactions. Microwave-assisted methods, though not explicitly documented for this compound, are suggested for similar pyrrole derivatives to enhance reaction efficiency and reduce time .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 3.9830 Å, b = 15.572 Å, c = 16.213 Å, and β = 96.96°. The planar molecular structure is stabilized by N–H⋯O hydrogen bonds (2.85–3.10 Å) and weak C–H⋯O interactions. SHELX software (e.g., SHELXL for refinement) is critical for resolving disorder and validating bond lengths/angles against theoretical models .

Q. What spectroscopic techniques are essential for characterizing purity and functional groups?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl ester quartet (δ ~4.2 ppm, J = 7.1 Hz) and chloroacetyl carbonyl carbon (δ ~170 ppm).
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (chloroacetyl C=O) confirm functional groups.
  • MS : ESI-MS shows [M+H]⁺ at m/z 258.07 (C₁₁H₁₃ClNO₃⁺). Discrepancies between experimental and theoretical masses >2 ppm warrant recalibration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic attack sites. The chloroacetyl group’s electron-withdrawing nature directs substitutions to the pyrrole ring’s C-5 position. Fukui indices (ƒ⁻) identify nucleophilic centers, while molecular electrostatic potential (MEP) maps highlight regions prone to nucleophilic/electrophilic interactions. Validate predictions via kinetic studies (e.g., competition experiments with halogenated reagents) .

Q. What strategies resolve contradictions in crystallographic data, such as bond length deviations >0.05 Å?

  • Methodological Answer : Discrepancies between SC-XRD and DFT-optimized geometries often arise from crystal packing effects. Use SHELXL’s restraints (e.g., DELU, SIMU) to refine thermal parameters and suppress overfitting. Compare Hirshfeld surfaces to quantify intermolecular contributions (e.g., H-bonding vs. van der Waals). Cross-validate with solid-state NMR to detect dynamic disorder .

Q. How does the chloroacetyl moiety influence the compound’s utility in synthesizing fluorescent probes?

  • Methodological Answer : The chloroacetyl group serves as a reactive handle for conjugating fluorophores (e.g., BODIPY). In ethanolamine buffer (pH 8.5), nucleophilic substitution with thiols (e.g., cysteine) forms stable thioether linkages. Monitor reaction progress via UV-Vis (λ = 490–520 nm for BODIPY derivatives). Competitive hydrolysis of the chloroacetyl group in aqueous media requires anhydrous conditions .

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodological Answer :

  • Handling : Use explosion-proof equipment (P241), inert gas purging (P231), and static grounding (P243) to prevent ignition of volatile toluene.
  • Exposure Control : Fume hoods (P271) and PPE (P280: nitrile gloves, goggles).
  • Waste : Neutralize chloroacetyl chloride residues with 10% NaHCO₃ before disposal (P501) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.